

A Head-to-Head Comparison of Calicheamicin and Maytansinoid Antibody-Drug Conjugates

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For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides an objective, data-driven comparison of two clinically significant payload classes: the DNA-damaging **calicheamicin**s and the microtubule-inhibiting maytansinoids.

Executive Summary

Calicheamicin and maytansinoid ADCs represent two distinct approaches to targeted cancer therapy. Calicheamicins are highly potent DNA-damaging agents, while maytansinoids disrupt microtubule dynamics, leading to mitotic arrest. Both have demonstrated significant clinical success, with approved ADCs for various hematological and solid tumors. This guide delves into their mechanisms of action, linker technologies, and a comparative analysis of their preclinical and clinical performance, offering insights to inform payload selection and ADC design.

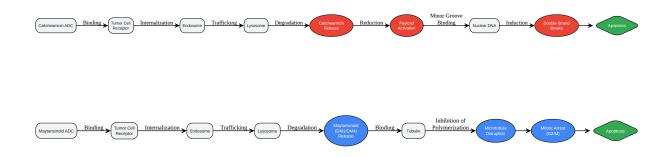
Mechanism of Action

Calicheamicin ADCs: Precision DNA Damage

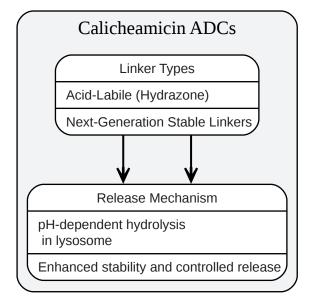
Calicheamicin ADCs, upon internalization and lysosomal trafficking, release their potent enediyne payload. The released **calicheamicin** undergoes activation, generating a diradical

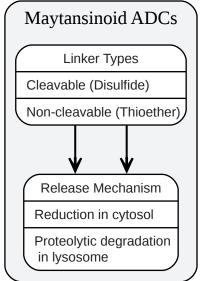


species that binds to the minor groove of DNA, causing sequence-selective double-strand breaks.[1][2] This catastrophic DNA damage ultimately triggers apoptotic cell death.[3]

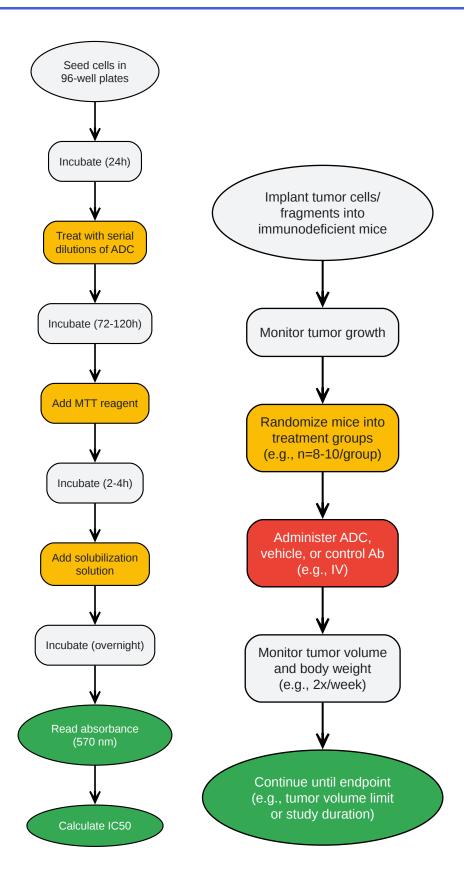












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